molecular formula C11H21N3 B13258826 1-Ethyl-N-(2-ethylbutyl)-1H-pyrazol-4-amine

1-Ethyl-N-(2-ethylbutyl)-1H-pyrazol-4-amine

Cat. No.: B13258826
M. Wt: 195.30 g/mol
InChI Key: XDCLHUHJTPDEDC-UHFFFAOYSA-N
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Description

1-Ethyl-N-(2-ethylbutyl)-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

The synthesis of 1-Ethyl-N-(2-ethylbutyl)-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 1-ethyl-1H-pyrazol-4-amine with 2-ethylbutyl bromide under basic conditions. The reaction typically takes place in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-Ethyl-N-(2-ethylbutyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where alkyl or aryl groups can be introduced using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethyl-N-(2-ethylbutyl)-1H-pyrazol-4-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

    Biology: In biological research, the compound can be used as a probe to study enzyme activity and protein interactions. Its ability to interact with specific biological targets makes it valuable in biochemical assays.

    Medicine: The compound has potential therapeutic applications due to its ability to modulate biological pathways. It may be investigated for its efficacy in treating various diseases, including cancer and neurological disorders.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Ethyl-N-(2-ethylbutyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-Ethyl-N-(2-ethylbutyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

    1-Ethyl-N-(2-ethylbutyl)piperidin-4-amine: This compound has a similar structure but contains a piperidine ring instead of a pyrazole ring. The presence of the piperidine ring can influence its chemical reactivity and biological activity.

    1-(2,5-Difluorophenyl)-N-ethyl-N-(2-ethylbutyl)-1,2-ethanediamine:

The uniqueness of this compound lies in its specific pyrazole structure, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C11H21N3

Molecular Weight

195.30 g/mol

IUPAC Name

1-ethyl-N-(2-ethylbutyl)pyrazol-4-amine

InChI

InChI=1S/C11H21N3/c1-4-10(5-2)7-12-11-8-13-14(6-3)9-11/h8-10,12H,4-7H2,1-3H3

InChI Key

XDCLHUHJTPDEDC-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CNC1=CN(N=C1)CC

Origin of Product

United States

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